4-Methoxytriphenylamine
Overview
Description
4-Methoxytriphenylamine: is an organic compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . It is known for its solid-state at room temperature and has a melting point range of 102-106°C . This compound is often used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
4-Methoxytriphenylamine plays a significant role in biochemical reactions due to its ability to form potent complexes with various molecules. It interacts with proteins, nucleic acids, and other biomolecules, significantly influencing their structure and functionality. Acting as a ligand, this compound selectively binds to specific receptors, thereby triggering or inhibiting diverse biochemical pathways . For instance, it has been used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and nucleic acids can lead to changes in their structure and functionality, thereby affecting cellular processes . Additionally, it has been observed to exhibit electrochromic properties, which can influence cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms complexes with proteins and nucleic acids, altering their structure and functionality. This interaction can trigger or inhibit various biochemical pathways, thereby influencing cellular processes . The compound’s ability to act as a ligand and selectively bind to specific receptors is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be stable under certain conditions, but its long-term effects on cellular function can vary. For instance, its interaction with water can lead to quenching effects on its fluorescence emission spectrum, which can be used to determine trace amounts of water in organic solvents . This indicates that the compound’s effects can be influenced by its environment and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range . Understanding the dosage effects is essential for translating the findings from animal models to potential therapeutic applications in humans.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism. The compound’s ability to form complexes with other molecules plays a significant role in its involvement in metabolic pathways . For example, it has been used in the synthesis of arylamine polymers for the fabrication of perovskite cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s solubility in various solvents also plays a role in its transport and distribution within biological systems .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxytriphenylamine can be synthesized through several methods. One common method involves the oxidative polymerization of triphenylamine derivatives using iron(III) chloride (FeCl3) as an oxidant . Another method includes the condensation of this compound with paraldehyde to synthesize arylamine polymers .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidative polymerization and condensation reactions similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxytriphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different redox-active materials.
Substitution: It can participate in substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Iron(III) chloride (FeCl3) is commonly used as an oxidant.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Scientific Research Applications
4-Methoxytriphenylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxytriphenylamine involves its ability to undergo oxidative polymerization and form redox-active materials . These materials exhibit excellent electrochemical reversibility, making them suitable for applications in electronic devices . The molecular targets and pathways involved include the interaction with oxidants like iron(III) chloride and the formation of stable radical cations .
Comparison with Similar Compounds
- Triphenylamine
- 4-Bromotriphenylamine
- 4,4′-Dimethoxy-2,2′-bipyridine
- N,N-diphenylaniline
Comparison: 4-Methoxytriphenylamine is unique due to its methoxy group , which enhances its oxidative stability and makes it a valuable precursor for the synthesis of redox-active materials . Compared to triphenylamine, the methoxy group provides additional functionalization possibilities, making it more versatile in various applications .
Properties
IUPAC Name |
4-methoxy-N,N-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGTXAWIOISJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432325 | |
Record name | 4-Methoxytriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-51-2 | |
Record name | 4-Methoxytriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxytriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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